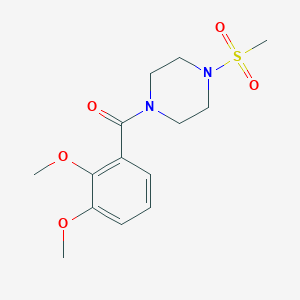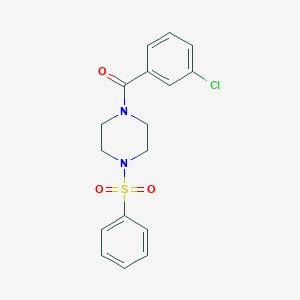![molecular formula C21H25BrN2O4 B248476 [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as BRL-15572, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical dopaminergic pathways of the brain. This receptor is involved in the regulation of reward, motivation, and emotional processing, and its dysfunction has been implicated in several neuropsychiatric disorders. By blocking the D3 receptor, [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone modulates the activity of these pathways, leading to a reduction in symptoms associated with these disorders.
Biochemical and Physiological Effects:
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been demonstrated to increase dopamine release in the prefrontal cortex and to reduce dopamine release in the nucleus accumbens, suggesting a potential role in the treatment of addiction and other reward-related disorders. [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has also been shown to reduce food intake and body weight in animal models, indicating its potential use in the treatment of obesity and metabolic disorders.
Advantages and Limitations for Lab Experiments
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has several advantages for use in laboratory experiments. It is a small molecule compound that is commercially available and can be easily synthesized using standard organic chemistry techniques. It has been extensively characterized in vitro and in vivo, and its pharmacological properties are well understood. However, one limitation of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is its selectivity for the dopamine D3 receptor, which may limit its use in studies involving other neurotransmitter systems.
Future Directions
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has significant potential for use in the development of novel therapeutics for several neuropsychiatric and metabolic disorders. Future research should focus on further elucidating its pharmacological properties and mechanisms of action, as well as investigating its potential use in combination with other drugs or therapies. Additionally, the development of more selective and potent derivatives of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone may lead to the discovery of new therapeutic targets and treatment options for these disorders.
Synthesis Methods
The synthesis of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone involves the reaction of 5-bromo-2-methoxybenzylamine with 3,5-dimethoxyphenylacetic acid, followed by the condensation of the resulting product with piperazine and the subsequent reduction of the intermediate to yield the final compound. The synthesis of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been reported in several scientific publications, and the compound is commercially available for research purposes.
Scientific Research Applications
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant activity as a selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has also been investigated for its potential use in the treatment of obesity and metabolic disorders.
properties
Product Name |
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone |
|---|---|
Molecular Formula |
C21H25BrN2O4 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-18-11-15(12-19(13-18)27-2)21(25)24-8-6-23(7-9-24)14-16-10-17(22)4-5-20(16)28-3/h4-5,10-13H,6-9,14H2,1-3H3 |
InChI Key |
WTYYLRQZLXPSLL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)

![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)

![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)



![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)